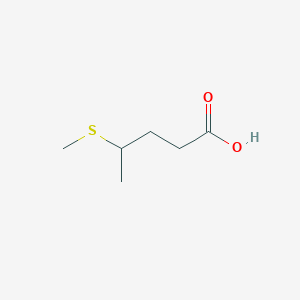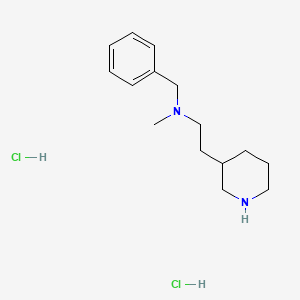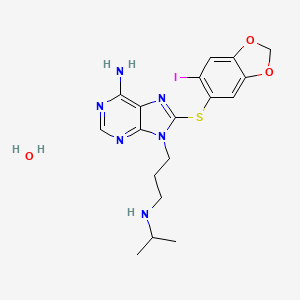
4-(Methylsulfanyl)pentanoic acid
Overview
Description
4-(Methylsulfanyl)pentanoic acid is an organic compound with the molecular weight of 148.23 . It is a liquid at room temperature .
Synthesis Analysis
A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with a bifunctional catalyst was presented . This work demonstrated the one-pot catalytic conversion of an aqueous solution containing levulinic acid with formic acid towards pentanoic acid .Molecular Structure Analysis
The IUPAC name for this compound is 1S/C6H12O2S/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) . The InChI key is XFPKXJGAGPLNNE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is room temperature .Scientific Research Applications
Synthesis of Macrocyclic Aromatic Ether Sulfones
A study by Rodewald and Ritter (1997) details the synthesis of a novel macrocyclic arylene ether sulfone bearing carboxylic groups, utilizing 4,4-bis[4-(4-(4-chlorophenylsulfonyl)phenoxy)phenyl]pentanoic acid. This macrocycle was used to create polyamides containing the macrocycle in the main chain, indicating potential applications in polymer chemistry (Rodewald & Ritter, 1997).
Polymerization in Cancer Treatment Research
Zhukova et al. (2022) explored the immunopharmacological effects of methacrylic acid homopolymer in an in vivo tumor model. In their study, they used 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in the synthesis of polymers, highlighting its role in cancer research (Zhukova et al., 2022).
X-ray Imaging Applications
Gopan et al. (2021) synthesized a radiopaque compound using 4,4-bis(4-hydroxyphenyl)pentanoic acid, which demonstrated substantial radiopacity and potential for use in X-ray imaging applications (Gopan et al., 2021).
RAFT Polymerization
Oliveira et al. (2017) demonstrated the use of 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid in RAFT polymerization, indicating its significance in the creation of well-defined spherical nanoparticles for various applications in polymer science (Oliveira et al., 2017).
Hyperbranched Polyesters
Chu et al. (1997) investigated the synthesis of hyperbranched polyesters based on 4,4-(4'-hydroxyphenyl)pentanoic acid, providing insights into the significance of this compound in polymer chemistry (Chu et al., 1997).
Safety and Hazards
The safety information for 4-(Methylsulfanyl)pentanoic acid includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . The signal word is “Danger” and there are several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-methylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPKXJGAGPLNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)


![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)
![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)
![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)
![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)
